2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one
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Overview
Description
2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a cyclohexylamino group at the 2-position and an iodine atom at the 6-position of the quinazolinone core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilamide (2-aminobenzamide) and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups at the 6-position.
Scientific Research Applications
2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Industrial Applications: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylamino)-4(3H)-quinazolinone: Lacks the iodine atom at the 6-position.
6-Iodoquinazolin-4(3H)-one: Lacks the cyclohexylamino group at the 2-position.
2-Amino-6-iodoquinazolin-4(3H)-one: Lacks the cyclohexyl group on the amino substituent.
Uniqueness
2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one is unique due to the presence of both the cyclohexylamino group and the iodine atom, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .
Properties
Molecular Formula |
C14H16IN3O |
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Molecular Weight |
369.20 g/mol |
IUPAC Name |
2-(cyclohexylamino)-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H16IN3O/c15-9-6-7-12-11(8-9)13(19)18-14(17-12)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18,19) |
InChI Key |
VBFLPZVBEVXGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(C=C(C=C3)I)C(=O)N2 |
Origin of Product |
United States |
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